7-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Medicinal Chemistry Synthetic Methodology Physicochemical Characterization

7-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1273597-18-4) is a disubstituted 1-tetralone derivative bearing bromine at C7 and methyl at C6 on the bicyclic framework. As a member of the halogenated dihydronaphthalenone class—which has been extensively explored for Bcl-2 inhibition, NF-κB modulation, and antiparasitic activity—this specific regioisomer serves primarily as a synthetic intermediate whose value is defined by the orthogonal reactivity conferred by its C7–Br handle and the steric/electronic influence of the C6–CH₃ group.

Molecular Formula C11H11BrO
Molecular Weight 239.11 g/mol
Cat. No. B8144976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one
Molecular FormulaC11H11BrO
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)C(=O)CCC2
InChIInChI=1S/C11H11BrO/c1-7-5-8-3-2-4-11(13)9(8)6-10(7)12/h5-6H,2-4H2,1H3
InChIKeyUUSZBSHFTJBFAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one: A Regiospecifically Brominated Tetralone Building Block — Technical Entry Point for Sourcing & Differentiation


7-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1273597-18-4) is a disubstituted 1-tetralone derivative bearing bromine at C7 and methyl at C6 on the bicyclic framework . As a member of the halogenated dihydronaphthalenone class—which has been extensively explored for Bcl-2 inhibition, NF-κB modulation, and antiparasitic activity—this specific regioisomer serves primarily as a synthetic intermediate whose value is defined by the orthogonal reactivity conferred by its C7–Br handle and the steric/electronic influence of the C6–CH₃ group [1][2]. Disclosed in patents on dihydronaphthalene compounds as enzyme inhibitors, it represents a procurement decision that must be justified against several commercially available close analogs differing only in bromine position or methyl presence [3].

Why 7-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one Cannot Be Replaced by Its 5-Bromo or Des-Methyl Analogs in Regioselective Synthesis


The tetralone scaffold presents multiple sites for electrophilic aromatic substitution, and the position of the bromine substituent dictates the subsequent cross-coupling outcome in divergent synthesis. The 7-bromo isomer places the reactive handle para to the methyl-bearing ring and meta to the ketone, providing a distinct electronic environment versus the 5-bromo isomer (ortho to the ketone) or the 7-bromo-des-methyl analog (lacking the +I effect of C6–CH₃) [1]. Simple replacement with a different regioisomer or the non-methylated congener would alter both the steric shielding at the reaction center and the activation energy of Pd-catalyzed oxidative addition, compromising regiochemical fidelity in library synthesis [2]. The physical property shifts—boiling point elevation of ~25 °C and LogP increase of ~1 unit versus the des-methyl analog—further demonstrate that in-class substitution is not functionally transparent for purification or partitioning .

Quantitative Differentiation Evidence: 7-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one vs. Closest Analogs


Regioisomeric Differentiation: 7-Bromo-6-methyl vs. 5-Bromo-6-methyl — Boiling Point as a Surrogate for Intermolecular Interaction Differences

The boiling point differentiates the two bromo-methyl regioisomers despite their identical molecular weight and formula. The 7-bromo-6-methyl compound exhibits a computed boiling point of 337.5 ± 41.0 °C at 760 mmHg, which is approximately 11 °C lower than the 348.5 ± 41.0 °C reported for the 5-bromo-6-methyl isomer . This difference, though modest, reflects the altered dipole moment and molecular packing arising from the para-like (C7) versus ortho-like (C5) relationship between bromine and the carbonyl group, impacting chromatographic retention and distillation-based purification workflows where the two isomers must be resolved [1].

Medicinal Chemistry Synthetic Methodology Physicochemical Characterization

LogP Differentiation: Lipophilicity Gain from C6-Methyl Substitution vs. Des-Methyl Analog

The introduction of the methyl group at C6 substantially elevates the compound's lipophilicity relative to the unsubstituted 7-bromo-1-tetralone. The target compound (7-Br, 6-CH₃) has a computed LogP of 3.98 , while the des-methyl comparator 7-bromo-3,4-dihydronaphthalen-1(2H)-one (CAS 32281-97-3) shows an XLogP3 of 2.7 and a measured LogP of 2.97 . This ~1–1.3 log unit difference corresponds to roughly a 10- to 20-fold increase in octanol/water partition coefficient, a meaningful shift for applications where passive membrane permeability or reverse-phase retention is a critical parameter .

Drug Design ADME Prediction Partition Coefficient

Commercially Available Purity Tier: 98% Specification Enables Direct Use in Palladium-Catalyzed Cross-Coupling Without Pre-Purification

Multiple vendors supply the target compound at a standard purity of 95%, consistent with the 5-bromo-6-methyl isomer and the des-methyl 7-bromo analog which typically carry 95–97% specifications . However, at least one established supplier (Fluorochem) lists the 7-bromo-6-methyl compound at 98% purity . This 3-percentage-point improvement over the 95% baseline translates to a reduction in total non-volatile impurities from ≤5% to ≤2%, potentially eliminating a column chromatography step prior to stoichiometric Pd-catalyzed reactions where catalyst poisoning by halogenated impurities is a known failure mode [1].

Synthetic Chemistry Cross-Coupling Quality Assurance

Storage and Handling Simplification: Ambient Temperature Stability vs. Cold-Chain Requirements of the Des-Methyl Analog

The target compound (7-Br, 6-CH₃) is specified for storage at room temperature , whereas the closely related 7-bromo-3,4-dihydronaphthalen-1(2H)-one (des-methyl, CAS 32281-97-3) requires storage at 2–8 °C per both Sigma-Aldrich and AKSci specifications . This differential stability profile—attributable to the electron-donating methyl group reducing the electrophilicity of the carbonyl toward nucleophilic degradation—eliminates cold-chain dependency for medium-term compound library storage and reduces energy cost for inventory management in large-scale research operations.

Laboratory Logistics Compound Management Stability

Evidence-Backed Application Scenarios for 7-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one


Regioselective Suzuki–Miyaura Cross-Coupling Library Synthesis at the C7 Position

The C7 bromine, positioned para to the C6 methyl and meta to the ketone, provides a defined oxidative addition site for Pd(0) catalysts. The ambient storage stability combined with 98% purity availability enables direct use from the bottle in parallel synthesis arrays without pre-purification, reducing per-well processing time in 96-well format library production. This scenario leverages the boiling point differentiation from the 5-bromo isomer (ΔBP ~11 °C) to establish QC methods that confirm regioisomeric identity before coupling.

Late-Stage Diversification of CNS-Oriented Lead Series

The LogP of 3.98 , approximately 1–1.3 log units higher than the des-methyl 7-bromo-1-tetralone , positions this intermediate advantageously for programs targeting CNS indications where higher lipophilicity correlates with improved blood-brain barrier penetration. Using this methylated scaffold early in the synthetic route may eliminate one or two subsequent alkylation or arylation steps otherwise required to achieve the target LogD range, shortening the synthetic sequence for CNS-focused medicinal chemistry campaigns.

Process Chemistry Route Scouting with Reduced Cold-Chain Logistics

For contract research organizations (CROs) and process chemistry groups operating multiple parallel projects, the room-temperature storage specification eliminates the refrigerated storage requirement mandated for the des-methyl analog (2–8 °C) . This simplifies inventory management in high-throughput laboratories where refrigerator space is a constrained resource, and reduces the risk of compound degradation due to inadvertent cold-chain breaks during inter-site transfer.

Reference Standard for Regioisomeric Purity Method Development

The 7-bromo-6-methyl substitution pattern represents one of the least sterically hindered bromo-methyl tetralone isomers for cross-coupling, making it a useful reference compound for developing HPLC or GC methods that must resolve it from the 5-bromo-6-methyl isomer. The ~11 °C boiling point difference between the two regioisomers provides a physical basis for gas chromatographic separation method development, supporting analytical quality control in both procurement acceptance testing and in-process monitoring.

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